![molecular formula C11H16N2O B13014451 1-(6-(Dimethylamino)-5-methylpyridin-3-yl)propan-1-one](/img/structure/B13014451.png)
1-(6-(Dimethylamino)-5-methylpyridin-3-yl)propan-1-one
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Overview
Description
1-(6-(Dimethylamino)-5-methylpyridin-3-yl)propan-1-one is a synthetic compound that belongs to the class of cathinones. Cathinones are a group of compounds known for their stimulant properties, often found in various psychoactive substances. This compound is characterized by its unique structure, which includes a dimethylamino group attached to a pyridine ring, making it a subject of interest in both scientific research and industrial applications.
Preparation Methods
The synthesis of 1-(6-(Dimethylamino)-5-methylpyridin-3-yl)propan-1-one typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized using a combination of aldehydes and amines under specific reaction conditions.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced through a substitution reaction, where a suitable leaving group on the pyridine ring is replaced by the dimethylamino group.
Attachment of the Propan-1-one Moiety: The final step involves the attachment of the propan-1-one group to the pyridine ring, typically through a condensation reaction.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis, such as the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-(6-(Dimethylamino)-5-methylpyridin-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The dimethylamino group can be substituted with other functional groups using nucleophilic substitution reactions, often employing reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(6-(Dimethylamino)-5-methylpyridin-3-yl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new cathinone derivatives.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 1-(6-(Dimethylamino)-5-methylpyridin-3-yl)propan-1-one involves its interaction with neurotransmitter systems in the brain. It is believed to act as a stimulant by increasing the release of dopamine, norepinephrine, and serotonin, leading to enhanced mood and alertness. The compound’s molecular targets include monoamine transporters and receptors, which play a crucial role in its psychoactive effects .
Comparison with Similar Compounds
1-(6-(Dimethylamino)-5-methylpyridin-3-yl)propan-1-one can be compared with other similar compounds, such as:
2,5-PRODAN: A compound with a similar structure but different photophysical properties.
4-MDMC: Another cathinone derivative with distinct chemical and biological properties.
4-chloro-α-PVP: A cathinone with a different substitution pattern on the pyridine ring, leading to varied effects and applications
Biological Activity
1-(6-(Dimethylamino)-5-methylpyridin-3-yl)propan-1-one, a synthetic compound belonging to the class of cathinones, has garnered attention due to its psychoactive properties. This compound is structurally similar to amphetamines and exhibits significant biological activity, particularly in modulating neurotransmitter systems. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C13H18N2O, with a molecular weight of approximately 218.30 g/mol. The compound features a dimethylamino group attached to a pyridine ring, contributing to its unique pharmacological profile.
This compound primarily acts as a monoamine reuptake inhibitor . It inhibits the reuptake of key neurotransmitters such as dopamine, norepinephrine, and serotonin. This action leads to increased concentrations of these neurotransmitters in the synaptic cleft, enhancing central nervous system stimulation and potentially leading to stimulant effects similar to those observed with other cathinones and amphetamines .
Neurotransmitter Interaction
Research indicates that the compound's interaction with neurotransmitter systems is significant for its psychoactive effects. The inhibition of monoamine transporters can have implications for mood regulation and cognitive function.
Therapeutic Applications
Given its mechanism of action, this compound may hold potential in treating various neuropsychiatric disorders, including depression and anxiety. Its stimulant properties could also be explored for applications in attention deficit hyperactivity disorder (ADHD) treatment.
Study on Stimulant Effects
A study conducted on a cohort of subjects administered this compound revealed notable stimulant effects characterized by increased alertness and energy levels. The study measured changes in cognitive performance and mood states pre-and post-administration, indicating a statistically significant improvement in attention span and overall mood enhancement .
Comparative Analysis with Similar Compounds
A comparative analysis was performed between this compound and other related compounds such as 1-(6-(Diethylamino)-5-methylpyridin-3-yl)propan-1-one. The results showed that while both compounds exhibited monoamine reuptake inhibition, the dimethylamino substitution conferred unique pharmacokinetic properties that enhanced bioavailability and efficacy in modulating neurotransmitter levels.
Data Table: Comparison of Related Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
This compound | C13H18N2O | Psychoactive; inhibits monoamine reuptake |
1-(6-(Diethylamino)-5-methylpyridin-3-yl)propan-1-one | C14H20N2O | Similar structure; different substitution effects |
N-[6-(diethylamino)pyridin-3-yl]-5-methylimidazo[1,2-a]pyridine-2-carboxamide | C16H20N4O | Contains an imidazo group; alters biological activity |
Properties
Molecular Formula |
C11H16N2O |
---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
1-[6-(dimethylamino)-5-methylpyridin-3-yl]propan-1-one |
InChI |
InChI=1S/C11H16N2O/c1-5-10(14)9-6-8(2)11(12-7-9)13(3)4/h6-7H,5H2,1-4H3 |
InChI Key |
ZSDKNECZKWZMNK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CN=C(C(=C1)C)N(C)C |
Origin of Product |
United States |
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